4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol
Description
4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol is a compound that features a triazole ring, a phenyl group, and a butynol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable target for synthesis and study.
Properties
CAS No. |
669716-38-5 |
|---|---|
Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.3g/mol |
IUPAC Name |
4-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol |
InChI |
InChI=1S/C12H11N3OS/c16-8-4-5-9-17-12-13-10-14-15(12)11-6-2-1-3-7-11/h1-3,6-7,10,16H,8-9H2 |
InChI Key |
OFGRJGFEOPESTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCO |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Butynol Moiety: The butynol moiety is formed through an alkyne addition reaction, often using a base such as sodium hydroxide.
Final Coupling: The final step involves coupling the triazole and phenyl components with the butynol moiety, typically using a thiol reagent under basic conditions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Addition: The alkyne moiety can participate in addition reactions with halogens or hydrogen halides.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogens for addition reactions. Major products depend on the specific reaction conditions but often include modified triazole derivatives and various substituted phenyl compounds.
Scientific Research Applications
4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the biological activity of the triazole ring.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industry: It is explored for use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
- 1,2,4-triazole-containing scaffolds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
